

An In-depth Technical Guide to Thiol-PEG5-amine: Properties, Protocols, and Applications

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Compound of Interest

Compound Name: *HS-Peg5-CH2CH2NH2*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-PEG5-amine is a heterobifunctional linker molecule that is gaining significant traction in the fields of bioconjugation, drug delivery, and nanotechnology. Its unique structure, consisting of a short polyethylene glycol (PEG) chain of five units, flanked by a thiol (-SH) group at one end and an amine (-NH₂) group at the other, provides a versatile platform for covalently linking different molecules of interest. The PEG backbone imparts hydrophilicity and biocompatibility, while the terminal functional groups offer specific reactivity, enabling the precise construction of complex biomolecular architectures. This guide provides a comprehensive overview of the properties of Thiol-PEG5-amine, detailed experimental protocols for its use, and a discussion of its key applications.

Physicochemical Properties

The properties of Thiol-PEG5-amine are largely defined by its constituent parts: the reactive terminal groups and the PEG spacer. The thiol group exhibits a strong affinity for noble metal surfaces, such as gold, and can readily participate in thiol-maleimide and disulfide exchange reactions. The primary amine group is nucleophilic and can react with a variety of electrophiles, most notably activated esters like N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.

General Properties of Thiol-PEG-Amine Compounds

Property	Description
Appearance	White to off-white solid or semi-solid, depending on the molecular weight.[1]
Solubility	Soluble in water, chloroform, Dimethyl sulfoxide (DMSO), and other common organic solvents.[1]
Reactivity	The thiol group reacts with maleimides, vinyl sulfones, and noble metal surfaces. The amine group reacts with carboxylic acids, NHS esters, and other electrophiles.[1]
Storage	Should be stored at low temperatures (typically -20°C) under an inert atmosphere to prevent oxidation of the thiol group.[1]

Specific Properties of Thiol-PEG5-amine

Property	Value	Source
Chemical Formula	C12H27NO5S	[2]
Molecular Weight	297.41 g/mol	
CAS Number	1347750-20-2	
Purity	Typically >95%	
Synonyms	HS-PEG5-NH2, 17-Amino-3,6,9,12,15-pentaoxaheptadecane-1-thiol	

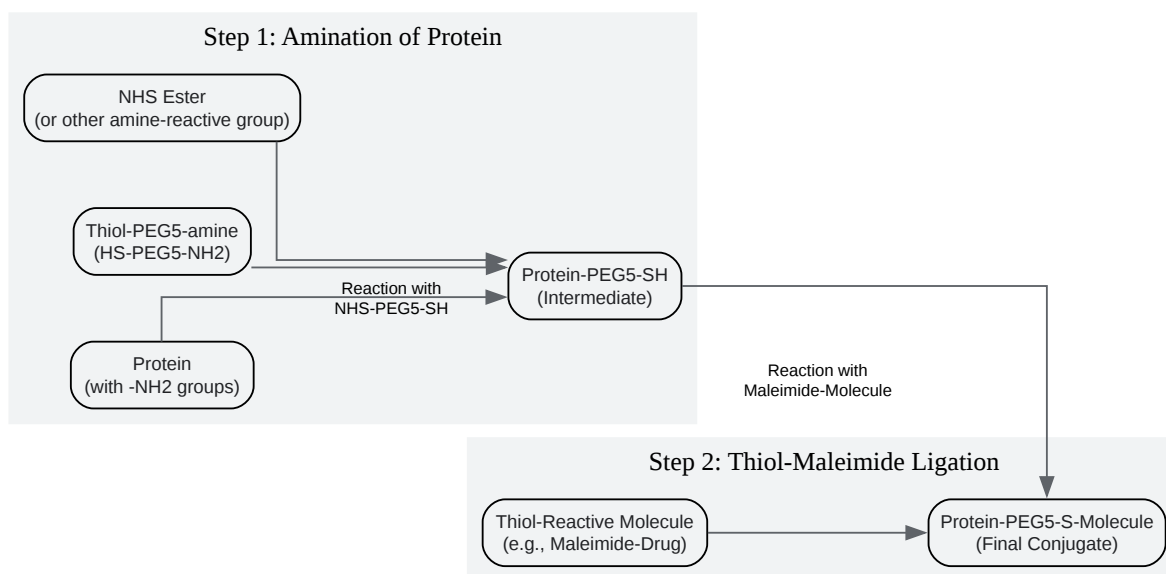
Experimental Protocols

The dual reactivity of Thiol-PEG5-amine makes it a valuable tool for a variety of bioconjugation and surface functionalization applications. Below are representative protocols for its use in protein modification and gold nanoparticle functionalization.

Protein Conjugation via Amine-Reactive Crosslinking

This protocol describes a general workflow for conjugating a molecule containing a thiol-reactive group (e.g., maleimide) to a protein with accessible primary amines using Thiol-PEG5-amine as a linker.

Workflow Diagram:



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Caption: A two-step workflow for protein conjugation using Thiol-PEG5-amine.

Materials:

- Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
- Thiol-PEG5-amine
- N-hydroxysuccinimide (NHS) and a carbodiimide (e.g., EDC) or a pre-activated NHS-ester of the molecule to be conjugated

- Thiol-reactive molecule (e.g., a maleimide-functionalized drug or fluorophore)
- Reaction buffers (e.g., MES buffer for EDC/NHS chemistry, PBS for maleimide reaction)
- Quenching reagent (e.g., hydroxylamine or Tris buffer)
- Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

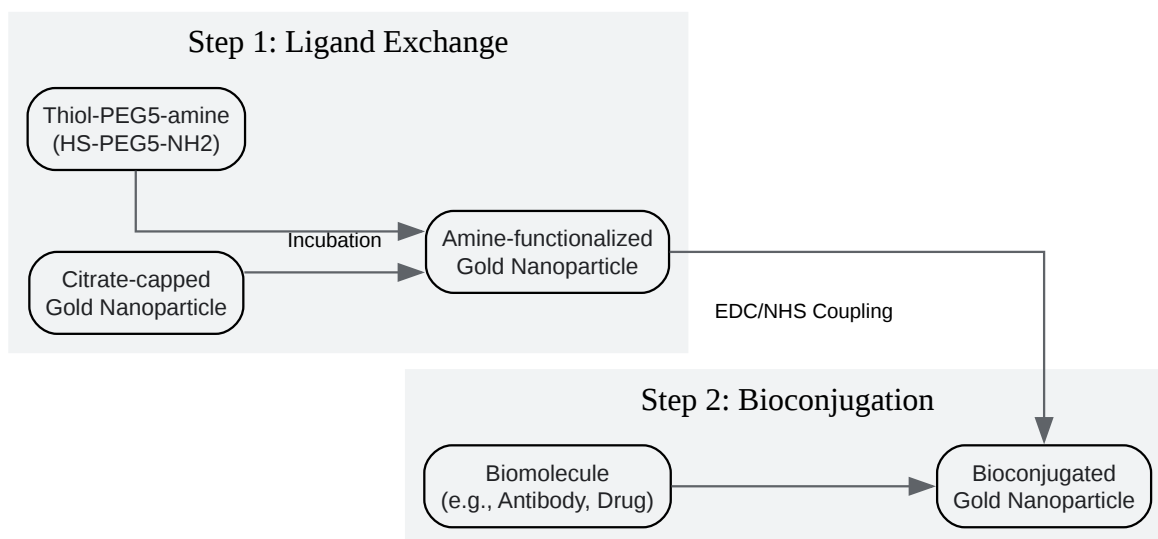
- Activation of Thiol-PEG5-amine (if starting with a carboxylated molecule):
 - Dissolve the carboxylated molecule, NHS, and EDC in an appropriate organic solvent (e.g., DMSO or DMF).
 - Add Thiol-PEG5-amine to the solution and stir for several hours at room temperature.
 - Monitor the reaction by a suitable analytical method (e.g., TLC or LC-MS).
 - Purify the NHS-activated Thiol-PEG5-amine.
- Reaction with Protein:
 - Dissolve the protein in PBS at a concentration of 5-10 mg/mL.
 - Add a 10-20 fold molar excess of the NHS-activated Thiol-PEG5-amine to the protein solution.
 - Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
 - Quench the reaction by adding a quenching reagent to consume unreacted NHS esters.
- Purification of the Protein-PEG5-SH Intermediate:
 - Remove excess linker and byproducts by size-exclusion chromatography or dialysis against PBS.
- Reaction with Thiol-Reactive Molecule:

- Dissolve the maleimide-functionalized molecule in a suitable solvent (e.g., DMSO).
- Add a 5-10 fold molar excess of the maleimide-molecule to the purified Protein-PEG5-SH solution.
- Incubate the reaction for 2-4 hours at room temperature.
- Final Purification:
 - Purify the final protein conjugate using size-exclusion chromatography or another suitable method to remove unreacted molecules.

Functionalization of Gold Nanoparticles

This protocol outlines the surface modification of gold nanoparticles (AuNPs) with Thiol-PEG5-amine, a common strategy to improve their stability and introduce reactive amine groups for further bioconjugation.

Workflow Diagram:



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Caption: Workflow for gold nanoparticle functionalization and subsequent bioconjugation.

Materials:

- Aqueous solution of citrate-stabilized gold nanoparticles
- Thiol-PEG5-amine
- Deionized water
- Centrifuge

Procedure:

- Preparation of Thiol-PEG5-amine Solution:
 - Prepare a stock solution of Thiol-PEG5-amine in deionized water at a concentration of 1-10 mg/mL.
- Ligand Exchange Reaction:
 - To the gold nanoparticle solution, add the Thiol-PEG5-amine solution. The final concentration of the PEG linker should be in the micromolar to millimolar range, depending on the nanoparticle size and concentration.
 - Gently mix the solution and allow it to react for several hours (e.g., 4-12 hours) at room temperature with gentle stirring.
- Purification of Functionalized AuNPs:
 - Centrifuge the solution to pellet the functionalized gold nanoparticles. The centrifugation speed and time will depend on the size of the nanoparticles.
 - Carefully remove the supernatant containing excess linker.
 - Resuspend the nanoparticle pellet in deionized water.
 - Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of unbound linker.

- Characterization:
 - Characterize the functionalized nanoparticles using techniques such as UV-Vis spectroscopy (to observe the plasmon peak), dynamic light scattering (DLS) (to measure hydrodynamic diameter and zeta potential), and transmission electron microscopy (TEM) (to assess morphology).

Applications in Research and Drug Development

The unique properties of Thiol-PEG5-amine make it a valuable reagent in a variety of applications:

- **PROTACs:** Thiol-PEG5-amine can be used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to recruit a target protein to an E3 ubiquitin ligase for degradation.
- **Antibody-Drug Conjugates (ADCs):** The heterobifunctional nature of this linker is ideal for creating ADCs, where a potent drug is attached to a monoclonal antibody for targeted delivery to cancer cells.
- **Nanoparticle Functionalization:** As demonstrated in the protocol above, Thiol-PEG5-amine is widely used to functionalize the surface of nanoparticles. This improves their stability in biological media, reduces non-specific protein adsorption (the "stealth" effect), and provides a handle for the attachment of targeting ligands or therapeutic agents.
- **Biosensor Development:** The ability to immobilize biomolecules on surfaces with precise control over orientation and density is crucial for biosensor fabrication. Thiol-PEG5-amine can be used to create biocompatible and functional sensor surfaces.

Safety and Handling

Thiol-PEG5-amine is generally considered to have low toxicity, a characteristic of many PEGylated compounds. However, as with any chemical reagent, appropriate safety precautions should be taken.

- **Personal Protective Equipment (PPE):** Wear standard PPE, including safety glasses, gloves, and a lab coat, when handling the compound.

- Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
- Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents. For long-term storage, keeping the material at -20°C under an inert atmosphere is recommended to prevent degradation of the thiol group.
- Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

Thiol-PEG5-amine is a versatile and powerful tool for researchers and professionals in the life sciences and drug development. Its well-defined structure, dual reactivity, and the biocompatibility conferred by the PEG spacer enable a wide range of applications, from the construction of sophisticated bioconjugates to the development of advanced nanoparticle-based therapeutics and diagnostics. The protocols and information provided in this guide serve as a starting point for harnessing the potential of this valuable molecule in your research and development endeavors.

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